Pexiganan acetate
CAS No.: 172820-23-4
Cat. No.: VC21538217
Molecular Formula: C124H214N32O24
Molecular Weight: 2537.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 172820-23-4 |
---|---|
Molecular Formula | C124H214N32O24 |
Molecular Weight | 2537.2 g/mol |
IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
Standard InChI | InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1 |
Standard InChI Key | ZYMCXUWEZQKVIO-IJAHCEAPSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Appearance | White or off-white lyophilized powder |
Chemical Properties and Structure
Chemical Identity
Pexiganan acetate (MSI-78) is a synthetic cationic peptide consisting of 22 amino acids, designed as an analogue of magainin 2, a host defense peptide originally isolated from the skin of the African clawed frog (Xenopus laevis) . The compound has been assigned various identifiers that facilitate its recognition in scientific databases and regulatory frameworks.
Table 1: Chemical Identifiers of Pexiganan Acetate
Parameter | Identification |
---|---|
CAS Number | 172820-23-4 |
Alternative CAS | 147664-63-9 |
PubChem CID | 16129735 |
Molecular Formula | C₁₂₂H₂₁₀N₃₂O₂₂ - XC₂H₄O₂ |
Molecular Weight | 2477.2 g/mol |
Amino Acid Sequence | GIGKFLKKAKKFGKAFVKLLKK |
IUPAC Name | glycyl-L-isoleucyl-glycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-lysyl-L-lysyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-glycyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-lysinamide |
Synonyms | Cytolex, Locilex, MSI-78, Mangainin |
FDA UNII | TVF29Q70Q1 |
Physical Properties
Pexiganan acetate exists as a solid at standard conditions, with specific physical characteristics that influence its formulation and application in pharmaceutical preparations.
Table 2: Physical Properties of Pexiganan Acetate
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Boiling Point | 2261.8±65.0 °C (Predicted) |
Density | 1.180±0.06 g/cm³ (Predicted) |
Solubility in DMF | Slightly soluble |
Solubility in DMSO | Slightly soluble |
Solubility in Ethanol | 12 mg/ml |
Solubility in PBS (pH 7.2) | 5 mg/ml |
Molecular Structure
The molecular structure of pexiganan acetate plays a crucial role in its antimicrobial activity. The peptide adopts an α-helical conformation when interacting with bacterial membranes, which is essential for its mechanism of action . The peptide contains a significant number of lysine residues, contributing to its cationic nature and facilitating interaction with the negatively charged bacterial cell membranes.
Mechanism of Action
Antimicrobial Mechanism
Pexiganan acetate exerts its antimicrobial effects through a unique mechanism that distinguishes it from conventional antibiotics. The peptide adopts a helix form in the bacterial cell membrane, leading to disruption of membrane integrity through toroidal-type pore formation . This results in increased membrane permeability, causing leakage of cellular contents and ultimately cell death .
The mechanism of action primarily involves direct interaction with anionic phospholipids in the bacterial cell membrane rather than targeting specific membrane receptors or metabolic pathways . This distinctive mode of action contributes to pexiganan's broad-spectrum activity and reduced likelihood of resistance development.
Selectivity
The selective toxicity of pexiganan acetate toward bacterial cells over mammalian cells is attributable to differences in membrane composition. Bacterial membranes typically contain a higher proportion of negatively charged phospholipids, which attract the cationic peptide. In contrast, eukaryotic cell membranes contain cholesterol, which reduces the peptide's ability to disrupt membrane integrity, thereby minimizing toxicity to host cells .
Antimicrobial Activity
Spectrum of Activity
Pexiganan acetate demonstrates impressive broad-spectrum antimicrobial activity against various clinically relevant pathogens. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, as well as aerobic and anaerobic organisms .
Studies report that 99% of aerobic bacterial strains and 89-97% of anaerobic strains were susceptible to pexiganan acetate when using a breakpoint of 64 mg/L . This broad-spectrum activity makes the compound particularly valuable for treating polymicrobial infections.
Minimum Inhibitory Concentrations
Extensive research has been conducted to determine the minimum inhibitory concentration (MIC) of pexiganan against various bacterial pathogens. The compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Minimum Inhibitory Concentrations (MIC) of Pexiganan Against Clinical and Standard Bacterial Strains
Cell-wall type | Bacterial strain | MIC value (μg/ml) |
---|---|---|
Gram-negative | Escherichia coli ATCC 25922 | 8 |
Gram-negative | Pseudomonas aeruginosa (clinical isolate) | 4 |
Gram-negative | Klebsiella pneumonia (clinical isolate) | 2 |
Gram-negative | Proteus mirabilis (clinical isolate) | 1 |
Gram-negative | Salmonella enteritidis (clinical isolate) | 2 |
Gram-negative | XDR-Pseudomonas aeruginosa (clinical isolate) | 32 |
Gram-negative | Citrobacter freundii (clinical isolate) | 4 |
Gram-negative | Acinetobacter baumannii (clinical isolate) | 2 |
Gram-positive | Staphylococcus aureus ATCC 29213 | 8 |
Gram-positive | Enterococcus faecalis (clinical isolate) | 4 |
Gram-positive | Vancomycin-resistant enterococci (clinical isolate) | 16 |
Gram-positive | Methicillin-resistant Staphylococcus aureus (clinical isolate) | 4 |
This table demonstrates that pexiganan is effective against a wide range of pathogens, including multidrug-resistant strains such as XDR-Pseudomonas aeruginosa, vancomycin-resistant enterococci, and methicillin-resistant Staphylococcus aureus .
Time-Kill Kinetics
The antimicrobial activity of pexiganan acetate is characterized by rapid bactericidal effects. Time-kill curve analyses reveal the dynamic relationship between exposure time and bacterial viability.
For Staphylococcus aureus ATCC 29213, exposure to 50 μg/ml of pexiganan reduced bacterial counts from 10⁵ CFU to 10¹ CFU within 40 minutes, with significant reductions observed within the first 15 minutes . Similarly, for Escherichia coli, colony-forming units were reduced to zero within 30 minutes at a concentration of 50 μg/ml, while complete killing of Staphylococcus aureus required 60 minutes at the same concentration .
This rapid bactericidal activity highlights the potential utility of pexiganan acetate in clinical settings where prompt antimicrobial action is crucial.
Resistance Development
One of the most notable advantages of pexiganan acetate is the low propensity for resistance development. Multiple studies have demonstrated that bacteria struggle to develop resistance to this antimicrobial peptide, even after repeated exposure.
In one investigation, Staphylococcus aureus ATCC 29213 showed no change in MIC even after 28 successive sub-cultures in the presence of sub-lethal concentrations of pexiganan . This contrasts with conventional antibiotics, which often induce resistance after just a few passages.
The reduced likelihood of resistance development is attributed to pexiganan's mechanism of action, which targets fundamental structures of the bacterial cell membrane rather than specific metabolic pathways or receptors .
Pharmaceutical Development
Expression and Production
The efficient production of pexiganan is crucial for its pharmaceutical application. Research has explored various expression systems, with the Pichia pastoris GS115 system demonstrating particular promise. This yeast-based expression system can produce significant quantities of pexiganan at a relatively low cost without compromising the host organism .
Optimization studies have identified ideal conditions for pexiganan expression in P. pastoris GS115:
-
Methanol concentration: 1.5%
-
Phosphate buffer pH: 6.0
-
Expression time: 72 hours
Under these conditions, protein secretion reached approximately 75 mg/L as determined by BCA assay, with the peptide exhibiting a molecular weight of 2.4 kDa .
Stability
The stability of pexiganan under various environmental conditions has been systematically investigated to inform formulation and storage requirements.
Temperature stability studies revealed that pexiganan maintains its antimicrobial activity even after exposure to temperatures of 50°C, 70°C, 100°C, and 121°C for 15 minutes, with no significant reduction in the zone of inhibition observed in well diffusion assays (p-value: 0.2) .
In contrast, pH significantly influences the antimicrobial efficacy of pexiganan. The peptide exhibits optimal inhibitory properties at pH 5.5, with increasing pH values associated with decreased antimicrobial activity . This pH-dependent activity profile has important implications for formulation strategies and potential applications.
Clinical Applications
Diabetic Foot Ulcers
The primary clinical application investigated for pexiganan acetate has been the treatment of infected diabetic foot ulcers. As a topical antimicrobial agent formulated as a 1% cream (Locilex), pexiganan has been evaluated in phase III clinical trials for this indication .
Diabetic foot infections (DFI) represent a significant clinical challenge due to their polymicrobial nature and the increasing prevalence of antimicrobial resistance. The broad-spectrum activity of pexiganan, combined with its novel mechanism of action, positions it as a promising alternative to conventional antibiotics for these difficult-to-treat infections.
Clinical Trial Results
Pexiganan acetate has been evaluated in two phase III multicenter, randomized, double-blind clinical trials involving diabetic patients with infected foot ulcers. In these studies, topical application of 1% pexiganan acetate cream was compared with oral ofloxacin (800 mg/day) .
Combination Therapy
Synergy with Other Antimicrobials
Recent research has explored the potential of combining pexiganan with other antimicrobial agents to enhance efficacy, particularly against biofilm-associated infections. One promising combination involves pexiganan and nisin, another antimicrobial peptide.
Studies using a diabetic foot infection 3D model demonstrated that a dual-AMP biogel containing both pexiganan and nisin exhibited superior antimicrobial activity against Staphylococcus aureus compared to pexiganan alone. The combination completely eradicated S. aureus across all areas of the collagen model, whereas pexiganan alone achieved only a ten- to twenty-fold reduction in bacterial concentration .
Table 4: Antimicrobial Activity of Pexiganan and Dual-AMP Biogel in DFI 3D Model
AMP Biogel | Bacterial Strain | Before AMP addition (CFU/ml) | Area 1 (CFU/ml) | Area 2 (CFU/ml) | Area 3 (CFU/ml) |
---|---|---|---|---|---|
Pexiganan | S. aureus Z 25.2 | 2.2 × 10⁸ | 7.5 × 10⁶ | 1.3 × 10⁷ | 1.5 × 10⁶ |
Pexiganan | P. aeruginosa Z 25.1 | 5.0 × 10⁸ | 1.7 × 10⁸ | 9.0 × 10⁷ | 3.3 × 10⁸ |
Dual-AMP | S. aureus Z 25.2 | 5.2 × 10⁷ | 0 | 0 | 0 |
Dual-AMP | P. aeruginosa Z 25.1 | 3.0 × 10⁸ | 3.6 × 10⁷ | 1.1 × 10⁸ | 1.1 × 10⁸ |
This synergistic effect highlights the potential of combination therapy approaches to maximize the clinical utility of pexiganan acetate, particularly in the treatment of complex, polymicrobial infections .
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